1-Hydroxy-6-(trifluoromethyl)indolin-2-one
Overview
Description
1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 . It is a type of aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .Scientific Research Applications
Synthesis and Chemical Properties
Aza-Nazarov Reaction Cascade : Trifluoromethyl-substituted N-indolinyl-1-aza-1,4-dien-3-ones undergo a novel aza-Nazarov cyclization, leading to 3-hydroxy-5H-pyrrole derivatives. This demonstrates the utility of these compounds in synthesizing pyrrole derivatives through a reaction cascade involving indole as a neutral leaving group (Ghavtadze, Fröhlich, & Würthwein, 2008).
Catalytic Reactions : Silver triflate-catalyzed tandem hydroamination/hydroarylation of specific indolin-2-one derivatives, leading to the synthesis of 1'-allylspiro[indene-1,2'-indolin]-3'-ones, illustrates the potential of indolin-2-one derivatives in generating complex molecular structures with possible pharmacological applications (Mothe, Novianti, Ayers, & Chan, 2014).
Biological Activities
Anticancer and Antimicrobial Properties : Derivatives of 3-hydroxy-3-(trifluoromethyl)indolin-2-one have been evaluated for anticancer and antibacterial activities, demonstrating potential as lead molecules in drug discovery for treating various cancers and bacterial infections (Bikshapathi et al., 2017).
Anti-inflammatory Agents : Studies on 3-substituted-indolin-2-one derivatives have shown significant anti-inflammatory activity, highlighting the potential of these compounds in the development of new anti-inflammatory drugs with reduced side effects (Kim et al., 2023).
Mechanism of Action
Target of Action
1-Hydroxy-6-(trifluoromethyl)indolin-2-one is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including this compound, may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Indole derivatives are known to possess various biological activities , suggesting that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 1-Hydroxy-6-(trifluoromethyl)indolin-2-one, have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for treatment. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Other indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . They have also demonstrated anti-inflammatory activity by inhibiting nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner, and mRNA expression .
Molecular Mechanism
Other indole derivatives have been found to inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
1-hydroxy-6-(trifluoromethyl)-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-2-1-5-3-8(14)13(15)7(5)4-6/h1-2,4,15H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKZZJNBZAQOTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650507 | |
Record name | 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951883-90-2 | |
Record name | 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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